GRGDSPC acetate

Description

Identification and Context as a Thiolated Cell Adhesion Peptide

GRGDSPC acetate (B1210297) is a heptapeptide (B1575542), meaning it is composed of a chain of seven amino acids: Glycine-Arginine-Glycine-Aspartic Acid-Serine-Proline-Cysteine. novoprolabs.com The core of this peptide is the "RGD" sequence (Arginine-Glycine-Aspartic Acid), a motif renowned for its role in cell adhesion. wikipedia.orgnih.gov This sequence is recognized by integrins, a family of cell surface receptors that mediate the attachment of cells to the extracellular matrix (ECM). wikipedia.orgnih.gov

A distinguishing feature of the GRGDSPC peptide is the presence of a cysteine (C) residue at its C-terminus. novoprolabs.com Cysteine contains a thiol group (-SH), which makes GRGDSPC a "thiolated" peptide. This thiol group is chemically reactive and allows the peptide to be easily and stably attached, or "conjugated," to various biomaterials. medchemexpress.comilexlife.com This process, often a thiol-acrylate or thiol-maleimide reaction, is crucial for functionalizing otherwise biologically inert materials, rendering them capable of interacting with and supporting cells. nih.govnih.gov By immobilizing GRGDSPC onto scaffolds like hydrogels or polymer networks, researchers can create surfaces that actively promote cell attachment and spreading. ilexlife.comtargetmol.comnih.gov

The ability to control the surface density of this peptide allows for detailed investigation into how cell functions such as adhesion, migration, and proliferation are affected by the availability of adhesion sites. nih.gov

Origin and Significance in Extracellular Matrix-Derived Peptides

The RGD sequence, the active component of GRGDSPC, was first identified within fibronectin, a major glycoprotein (B1211001) component of the extracellular matrix (ECM). wikipedia.orgnih.gov The ECM is the complex network of proteins and other molecules that surrounds cells in tissues, providing structural support and regulating cellular processes. mdpi.commit.edu In addition to fibronectin, the RGD motif is found in other ECM proteins like vitronectin, laminin, and osteopontin, highlighting its universal importance in mediating cell-matrix interactions. wikipedia.orgnih.gov

The discovery of this short peptide sequence as the key recognition site for integrins was a pivotal moment in cell biology and biomaterials science. It demonstrated that the complex biological activity of large ECM proteins could be mimicked by small, synthetic peptides. nih.gov These ECM-derived peptides, like GRGDSPC, are significant because they offer a simplified, controllable, and reproducible way to present biological signals to cells. nih.govbohrium.com

The use of GRGDSPC and similar peptides is foundational to the field of tissue engineering and regenerative medicine. nih.govresearchgate.net By incorporating these peptides into synthetic scaffolds, scientists can create biomimetic environments that encourage cells to adhere, grow, and differentiate in a manner that resembles natural tissue development and repair. wikipedia.orgbohrium.com This approach has been explored in a wide range of applications, including the regeneration of bone, cornea, and cardiovascular tissues, and for improving the integration of medical implants. wikipedia.orgnih.govupenn.edu

Research Applications of GRGDSPC and Related RGD Peptides This interactive table summarizes findings from various studies utilizing RGD-containing peptides to influence cell behavior and develop biomaterials.

| Peptide | Application Area | Cell Type / System | Key Finding | Citation |

|---|---|---|---|---|

| GRGDSPC | Hydrogel Functionalization | Human Mesenchymal Stem Cells (hMSCs) | Conjugation to dextran (B179266) hydrogels enhanced osteogenic differentiation of encapsulated hMSCs. | targetmol.com |

| GRGDSPC | Re-endothelialization | Decellularized Pancreatic Scaffolds | Improved the re-endothelialization of tissue scaffolds. | novoprolabs.com |

| GRGDSP | Surface Modification | Endothelial Cells (ECs) | EC adhesion and spreading on surfaces increased with GRGDSP surface density. | nih.gov |

| RGD Peptides | Bone Tissue Engineering | MC3T3-E1 osteoblast-like cells | Immobilized RGD peptides with specific flanking residues (RGDSPK) enhanced cell adhesion, alkaline phosphatase activity, and mineralization. | upenn.eduupenn.edu |

| Thiol-modified RGD | Hydrogel Bioactivity | Endothelial Cells | Incorporation into hyaluronic acid hydrogels promoted cell attachment and growth, enhancing angiogenic potential. | nih.gov |

| GRGDSP | Cell Adhesion Studies | Human Fibroblasts | Delayed cell adhesion on fibronectin at submaximal concentrations but did not affect the maximum number of adherent cells over time. | nih.gov |

Table of Mentioned Compounds | Compound Name | | | :--- | | GRGDSPC acetate | | Fibronectin | | Vitronectin | | Laminin | | Osteopontin | | Dextran | | Hyaluronic Acid |

Structure

2D Structure

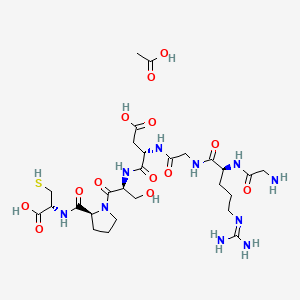

Properties

Molecular Formula |

C27H46N10O13S |

|---|---|

Molecular Weight |

750.8 g/mol |

IUPAC Name |

acetic acid;(3S)-3-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(2S)-1-[(2S)-2-[[(1R)-1-carboxy-2-sulfanylethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C25H42N10O11S.C2H4O2/c26-8-17(37)31-12(3-1-5-29-25(27)28)20(41)30-9-18(38)32-13(7-19(39)40)21(42)33-14(10-36)23(44)35-6-2-4-16(35)22(43)34-15(11-47)24(45)46;1-2(3)4/h12-16,36,47H,1-11,26H2,(H,30,41)(H,31,37)(H,32,38)(H,33,42)(H,34,43)(H,39,40)(H,45,46)(H4,27,28,29);1H3,(H,3,4)/t12-,13-,14-,15-,16-;/m0./s1 |

InChI Key |

JCMFYVLDHDTKLS-MHXJNQAMSA-N |

Isomeric SMILES |

CC(=O)O.C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)C(=O)N[C@@H](CS)C(=O)O |

Canonical SMILES |

CC(=O)O.C1CC(N(C1)C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)NC(CS)C(=O)O |

Origin of Product |

United States |

Peptide Synthesis and Chemical Derivatization Strategies

Solid-Phase Peptide Synthesis (SPPS) Methodologies

SPPS is the cornerstone for producing peptides like GRGDSPC, offering a controlled and efficient assembly of amino acids. bachem.com The process involves repeated cycles of deprotection and coupling until the desired sequence is complete. bachem.com

The 9-fluorenylmethoxycarbonyl/tert-butyl (Fmoc/tBu) strategy is the most common approach for the SPPS of peptides. rsc.orgnih.gov This method utilizes the base-labile Fmoc group for the temporary protection of the α-amino group of the incoming amino acid. seplite.com The side chains of the amino acids are protected by acid-labile groups, such as tert-butyl (tBu), to prevent unwanted side reactions. seplite.com

The synthesis cycle for GRGDSPC using Fmoc/tBu chemistry begins with the C-terminal amino acid, Cysteine, attached to a solid support resin. peptide.com The cycle consists of two main steps:

Fmoc Deprotection: The Fmoc group is removed from the resin-bound amino acid, typically using a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). seplite.comyoutube.com The strong UV absorbance of the cleaved fluorenyl group allows for real-time monitoring of the reaction's completion. nih.gov

Coupling: The next Fmoc-protected amino acid in the sequence is activated by a coupling reagent (e.g., HATU, HBTU) and added to the resin to form a new peptide bond. youtube.com Excess reagents are used to drive the reaction to completion. researchgate.net

This cycle is repeated for each amino acid in the GRGDSPC sequence (Pro, Ser, Asp, Gly, Arg, Gly). A major challenge in Fmoc chemistry is the potential for aspartimide formation, particularly at the Aspartic acid (Asp) residue, which can lead to impurities. nih.gov

Table 1: Amino Acid Protecting Groups in Fmoc/tBu Synthesis of GRGDSPC

| Amino Acid | α-Amino Protecting Group | Side Chain Protecting Group |

|---|---|---|

| G lycine | Fmoc | None |

| R ginine | Fmoc | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) |

| G lycine | Fmoc | None |

| A spartic acid | Fmoc | tBu (tert-butyl) |

| S erine | Fmoc | tBu (tert-butyl) |

| P roline | Fmoc | None |

| C ysteine | Fmoc | Trt (trityl) |

Microwave-assisted solid-phase peptide synthesis (MW-SPPS) has emerged as a technique to significantly accelerate the synthesis process. creative-peptides.com By using microwave energy to heat the reaction system, both the coupling and deprotection steps can be completed in much shorter times compared to conventional methods at ambient temperature. creative-peptides.comsigmaaldrich.cn This rapid and uniform heating can lead to higher repetitive yields and purer crude peptides. sigmaaldrich.cn

The application of microwaves can be particularly effective in overcoming difficulties associated with peptide chain aggregation. sigmaaldrich.cn For sequences known to be challenging, microwave heating can improve reaction efficiency. sigmaaldrich.cn This technology is applicable to the synthesis of complex peptides and allows for the production of peptides with high crude purity in a fraction of the time. creative-peptides.comnih.gov

Table 2: Comparison of Conventional and Microwave-Assisted SPPS

| Parameter | Conventional SPPS | Microwave-Assisted SPPS (MW-SPPS) |

|---|---|---|

| Reaction Time | Hours per cycle | Minutes per cycle |

| Temperature | Ambient | Elevated (precisely controlled) |

| Efficiency | Standard | Often higher, especially for difficult sequences sigmaaldrich.cn |

| Crude Purity | Variable | Generally higher creative-peptides.com |

| Solvent Waste | Significant | Can be reduced due to faster cycles and wash-free technologies creative-peptides.com |

Optimizing reaction conditions is critical for a successful synthesis. numberanalytics.com Key parameters that can be adjusted include temperature, reagent concentration, and reaction time. numberanalytics.com For instance, elevating the temperature can improve coupling efficiency, a principle leveraged in microwave synthesis. nih.gov

Solvent selection plays a crucial role in SPPS, as the solvent must swell the resin and solubilize the reagents. rsc.org Traditionally, solvents like DMF, N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (CH2Cl2) have been used. rsc.orgresearchgate.net However, due to environmental and health concerns, there is a growing effort to replace these with "greener" solvents. rsc.org Studies have explored the use of solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and ethyl acetate (B1210297) as more environmentally friendly alternatives for coupling and washing steps. researchgate.net The choice of solvent can impact reaction kinetics and the formation of side products, requiring careful optimization for each specific peptide synthesis. researchgate.net

Post-Synthetic Processing and Purity Considerations

Once the peptide chain is fully assembled, it must be cleaved from the solid support and purified. The final step involves cleaving the peptide from the resin and removing all side-chain protecting groups simultaneously. youtube.com This is typically achieved by treating the peptide-resin with a strong acid, most commonly trifluoroacetic acid (TFA). researchgate.netmdpi.com This process results in the peptide as a trifluoroacetate (B77799) salt. mdpi.com

For many research applications, the trifluoroacetate counter-ion, which is a byproduct of the cleavage step, needs to be replaced with a more biocompatible one, such as acetate. researchgate.net This process is known as counter-ion exchange.

Purification is most commonly performed using reversed-phase high-performance liquid chromatography (RP-HPLC). nih.gov This technique separates the desired peptide from impurities generated during synthesis based on hydrophobicity. nih.gov The counter-ion exchange to acetate can be performed simultaneously with purification or as a separate step. One method involves washing the peptide-loaded RP-HPLC column with an aqueous solution of an acetate salt before eluting the peptide with a solvent mixture containing acetic acid. google.com Another approach uses solid-phase extraction (SPE) chromatography to achieve both purification and counter-ion exchange in a single, efficient process. researchgate.netmdpi.com The final product, GRGDSPC acetate, is typically obtained as a lyophilized powder after these steps.

Functionalization and Conjugation Approaches

The GRGDSPC peptide contains several functional groups that can be used for chemical modification and conjugation to other molecules. The most notable is the thiol group (-SH) on the Cysteine residue, which is highly reactive and allows for specific modification. medchemexpress.com Other potential sites include the N-terminal amine group and the side-chain carboxyl group of Aspartic acid.

A primary application of GRGDSPC is its conjugation to biomaterials to enhance cell adhesion. medchemexpress.com The thiol group of the Cysteine residue can readily react with maleimides or acrylates. For example, GRGDSPC has been conjugated to acrylated dextran (B179266) via a thiol-acrylate reaction to create hydrogels that better interact with human mesenchymal stem cells. medchemexpress.comtargetmol.com The kinetics of such reactions can be monitored to determine conjugation efficiency. medchemexpress.com This strategy of covalently coupling GRGDSPC to materials like decellularized pancreatic scaffolds has been shown to improve re-endothelialization, demonstrating the peptide's utility in tissue engineering. nih.gov

Table 3: Potential Conjugation Strategies for GRGDSPC

| Functional Group on Peptide | Residue | Conjugation Chemistry | Target Functional Group |

|---|---|---|---|

| Thiol (-SH) | Cysteine | Thiol-Maleimide, Thiol-Acrylate, Thiol-Ene | Maleimide (B117702), Acrylate (B77674), Alkene |

| N-terminal Amine (-NH2) | Glycine | Amide bond formation (e.g., with NHS-esters), Reductive amination | Activated Esters (NHS), Aldehydes, Ketones |

Thiol-Acrylate Reaction Mechanisms for Polymer Integration

The conjugation of the cysteine-containing peptide GRGDSPC to acrylated polymers is frequently achieved through a Michael-type addition reaction. nih.govmdpi.com This reaction involves the nucleophilic attack of the thiol group from the cysteine residue of the peptide onto the electron-deficient β-carbon of an acrylate group on the polymer. rsc.orgnih.gov The reaction is typically carried out in an aqueous solution under mild conditions, often at a slightly basic pH to facilitate the deprotonation of the thiol group to the more nucleophilic thiolate anion. medchemexpress.comnuaa.edu.cn

The thiol-acrylate reaction is a type of conjugate addition that proceeds via a step-growth mechanism. nuaa.edu.cn This allows for the formation of a stable thioether bond, covalently linking the peptide to the polymer backbone. mdpi.com The reaction is known for its high efficiency and specificity, as the thiol group shows a strong preference for reacting with the acrylate group over other functional groups that might be present in the system. nih.gov

The kinetics of the thiol-acrylate reaction can be influenced by several factors, including the pH of the reaction medium, the concentration of the reactants, and the temperature. nih.gov An increase in pH generally leads to a faster reaction rate due to the increased concentration of the thiolate anion. nih.gov Similarly, higher concentrations of both the peptide and the acrylated polymer will increase the frequency of molecular collisions, thus accelerating the reaction. nih.gov

It has been observed that the reaction of thiols with acrylates is significantly faster than with methacrylates. medchemexpress.com This difference in reactivity is attributed to the steric hindrance and the electron-donating effect of the methyl group in the methacrylate, which makes the β-carbon less electrophilic. researchgate.net

Squaric Acid-Mediated Chemoselective PEGylation

Squaric acid-mediated chemistry offers a versatile method for the chemoselective conjugation of molecules, including the PEGylation of peptides and proteins. nih.govrsc.org This strategy utilizes squaric acid diesters as bifunctional crosslinkers. The reaction proceeds in a two-step manner. In the first step, one of the ester groups of the squaric acid diester reacts with an amino group, such as the N-terminal amine or the ε-amino group of a lysine (B10760008) residue in a peptide, to form a stable squaric acid ester-amide. rsc.org

The key feature of this chemistry is the modulation of reactivity. After the first amine has reacted, the resulting ester-amide is less reactive than the initial diester. This allows for a controlled, sequential reaction with a second amino-functionalized molecule, such as an amino-terminated polyethylene (B3416737) glycol (PEG). rsc.org This process results in the formation of an asymmetric squaramide, which acts as a stable covalent linkage between the peptide and the PEG chain. nih.gov

The reaction is highly chemoselective for amino groups, which minimizes side reactions with other functional groups present in the peptide. The pH of the reaction medium can be adjusted to control the selectivity between different amino groups, such as the α-amino group at the N-terminus and the ε-amino groups of lysine residues. nih.gov This method provides a robust and efficient way to achieve site-specific PEGylation, which can improve the pharmacokinetic properties of the peptide.

Covalent Immobilization Techniques for Surface Modification

The covalent attachment of this compound to material surfaces is crucial for creating bioactive interfaces that can promote cell adhesion and tissue integration. uacj.mxnih.govnih.gov Several techniques have been developed for this purpose, each tailored to the specific surface chemistry of the biomaterial.

One common approach involves the use of heterobifunctional crosslinkers. For instance, a surface can first be functionalized with amino groups, often through silanization with aminosilanes like 3-aminopropyltriethoxysilane (B1664141) (APTES) for materials like titanium. scispace.com These surface amino groups can then react with an amine-reactive group of a crosslinker, such as the N-hydroxysuccinimide (NHS) ester of N-succinimidyl-3-maleimidopropionate (SMP). scispace.com This leaves a maleimide group exposed on the surface, which can then specifically react with the thiol group of the cysteine in GRGDSPC via a Michael addition reaction, forming a stable thioether linkage. scispace.com

Another widely used method is carbodiimide (B86325) chemistry, which facilitates the formation of an amide bond between a carboxyl group on a surface and an amino group on the peptide (or vice versa). researchgate.net Reagents such as 1-ethyl-3-(-3-dimethylaminopropyl) carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) are used to activate the carboxyl groups to form a more reactive NHS ester. unl.eduresearchgate.net This activated intermediate then readily reacts with an amino group on the peptide to form a stable amide bond. researchgate.net

For polymeric surfaces, techniques such as plasma polymerization can be employed to introduce functional groups like amines or carboxylic acids, which can then be used for peptide immobilization using the crosslinking chemistries described above. researchgate.net Polydopamine coatings have also been utilized as an intermediate layer to facilitate the attachment of GRGDSPC to various surfaces. uacj.mx The catechol groups in polydopamine can react with the thiol group of the peptide.

These covalent immobilization techniques ensure the long-term stability and presentation of the bioactive peptide on the material surface, which is essential for eliciting a desired cellular response. dentalis-implants.comnih.govnih.gov

Kinetics and Efficiency Assessment of Peptide Conjugation

The assessment of the kinetics and efficiency of peptide conjugation is critical for optimizing the functionalization of polymers and surfaces with this compound. medchemexpress.comrjsocmed.comnih.gov Various analytical techniques are employed to quantify the amount of peptide that has been successfully conjugated and to monitor the reaction over time.

Ellman's assay is a common method used to quantify the concentration of free thiol groups. medchemexpress.com By measuring the decrease in free thiol concentration in the reaction mixture over time, the extent of the thiol-acrylate or thiol-maleimide reaction can be determined. medchemexpress.com This allows for the calculation of the conjugation efficiency.

Spectroscopic methods are also widely used. For example, UV-Visible spectroscopy can be used to quantify the amount of immobilized peptide on a surface. uacj.mx In situ techniques like attenuated total reflection-Fourier transform infrared (ATR-FTIR) spectroscopy can provide real-time monitoring of the bioconjugation process, allowing for the optimization of reaction conditions. unl.edu

High-performance liquid chromatography (HPLC) is another powerful tool for assessing conjugation efficiency. researchgate.net By separating the unreacted peptide from the polymer-peptide conjugate, the amount of conjugated peptide can be accurately determined. researchgate.net

Studies on the conjugation kinetics of GRGDSPC with acrylated dextran (DEX-MAES) and methacrylated dextran (DEX-HEMA) have shown that the reaction is significantly faster and more efficient with the acrylated version. medchemexpress.com For instance, at a concentration of 10 mg of GRGDSPC per gram of DEX-MAES, complete conjugation was achieved within one hour. medchemexpress.com In contrast, only about 35.66% of the peptide reacted with DEX-HEMA under the same conditions. medchemexpress.com

"Click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), are also employed for peptide conjugation due to their high efficiency and specificity. nih.govnih.govresearchgate.netresearchgate.net These reactions can achieve conjugation efficiencies of over 95%. nih.gov

The following table summarizes the conjugation efficiency of GRGDSPC with acrylated and methacrylated dextran at different time points and peptide concentrations. medchemexpress.com

| Time (hours) | Peptide Concentration (mg/g polymer) | Conjugation Efficiency with DEX-MAES (%) | Conjugation Efficiency with DEX-HEMA (%) |

|---|---|---|---|

| 0.25 | 5 | 105.40 | 0.73 |

| 0.25 | 10 | 94.10 | 15.78 |

| 0.25 | 20 | 87.45 | 18.42 |

| 1 | 10 | 100.00 | 35.66 |

| 3 | 20 | 100.00 | 32.53 |

Elucidation of Molecular Mechanisms and Cellular Interactions

Integrin Receptor Binding Profiles

The biological activity of GRGDSPC acetate (B1210297) is primarily mediated through its binding to integrins, a family of transmembrane heterodimeric receptors that facilitate cell-matrix and cell-cell interactions. The specificity and affinity of this binding are crucial determinants of the peptide's downstream cellular effects.

Subfamily Specificity and Preferential Binding (e.g., α5β1, αvβ3, α4β1)

The RGD motif is recognized by a subset of integrins, and the flanking amino acids in GRGDSPC acetate play a pivotal role in modulating its binding specificity and preference for certain integrin subfamilies. Research indicates that linear RGD peptides, such as those based on the fibronectin sequence, generally exhibit activity towards αvβ3, αvβ5, and α5β1 integrins. nih.gov

| Integrin Subfamily | Reported Binding Affinity (IC50) for Linear RGD Peptides | Preferential Binding |

|---|---|---|

| α5β1 | 34 - 335 nM (for GRGDS and GRGDSPK) nih.gov | Moderate |

| αvβ3 | 12.2 - 89 nM (for GRGDSPK and RGD) nih.gov | High |

| α4β1 | Lower affinity, primarily recognizes LDV sequence | Low/Context-Dependent |

Role of Flanking Amino Acid Sequences in Receptor Affinity

The amino acids that flank the core RGD sequence are critical in determining the conformational presentation of the RGD motif and, consequently, its binding affinity and selectivity for different integrin subtypes. nih.gov The presence and chemical nature of these flanking residues have a profound influence on the peptide's activity. nih.gov

In the GRGDSPC peptide, the glycine (G) preceding the RGD sequence and the serine (S), proline (P), and cysteine (C) following it are not merely passive components. The glycine residue provides flexibility to the peptide backbone. The serine and proline residues, which are part of the fibronectin cell-binding domain sequence, contribute to the specific conformation that is recognized by integrins. In particular, the proline residue can induce a β-turn structure, which is thought to be important for high-affinity binding.

Research has demonstrated that extending the RGD tripeptide to the heptapeptide (B1575542) GRGDSPK results in a seven-fold increase in binding affinity for the αvβ3 integrin. nih.gov This highlights the substantial contribution of the flanking residues to the binding event. The terminal cysteine residue in GRGDSPC is particularly significant for biotechnological applications, as its thiol group provides a convenient site for covalent immobilization to biomaterial surfaces. lifetein.com

Ligand Competition Assay Development and Application

Ligand competition assays are a fundamental tool for characterizing the binding of ligands, such as GRGDSPC, to their receptors. In these assays, a labeled ligand and an unlabeled test ligand compete for binding to a receptor. By measuring the displacement of the labeled ligand by increasing concentrations of the unlabeled ligand, the binding affinity of the test ligand can be determined.

A common format for studying integrin-peptide interactions is the competitive Enzyme-Linked Immunosorbent Assay (ELISA). In a typical setup, purified integrin receptors are coated onto a microplate. A labeled form of a known RGD-containing ligand (e.g., biotinylated fibronectin or a synthetic peptide) is then added along with varying concentrations of the competitor, GRGDSPC. The amount of labeled ligand that binds to the immobilized integrin is then quantified, allowing for the calculation of the IC50 value of GRGDSPC, which is the concentration required to inhibit 50% of the labeled ligand's binding.

The development of such an assay involves several key steps:

Receptor Immobilization: Purified integrin receptors are adsorbed onto the surface of a microplate well.

Ligand Labeling: A known RGD ligand is labeled with an enzyme (e.g., horseradish peroxidase) or a tag (e.g., biotin) for detection.

Competition: The labeled ligand and a dilution series of GRGDSPC are simultaneously incubated with the immobilized receptor.

Detection: The amount of bound labeled ligand is measured using a substrate that produces a colorimetric or chemiluminescent signal.

Data Analysis: The data is plotted as the percentage of bound labeled ligand versus the concentration of GRGDSPC, and the IC50 value is determined from the resulting dose-response curve.

These assays are crucial for screening and characterizing novel RGD-based peptides and for understanding the structure-activity relationships that govern their interaction with integrins. researchgate.net

Regulation of Cellular Adhesion

By engaging with integrin receptors, this compound can effectively regulate cellular adhesion, a fundamental process involved in cell survival, proliferation, migration, and differentiation.

Promotion of Adhesion to Synthetic and Biological Substrates

The immobilization of GRGDSPC onto otherwise non-adhesive surfaces can render them biocompatible and promote the attachment of cells. This has been demonstrated for a variety of synthetic and biological substrates.

Synthetic Substrates:

Hydrogels: Alginate and poly(ethylene glycol) (PEG) hydrogels, which are inherently non-cell-adhesive, can be functionalized with GRGDSPC to support cell adhesion. researchgate.netrsc.org The terminal cysteine of GRGDSPC allows for its covalent attachment to the hydrogel matrix, presenting the RGD motif to cells. lifetein.com

Polymers: Surfaces of biodegradable polymers like poly(L-lactic acid) (PLLA) have been modified with GRGDSPC to improve cell attachment for tissue engineering applications. scispace.com

Polystyrene: Standard tissue culture polystyrene can be coated with GRGDSPC to enhance cell adhesion.

Biological Substrates:

Collagen: Collagen, a major component of the ECM, can be functionalized with GRGDSPC to modulate its adhesive properties. While collagen itself has cell-binding sites, the addition of RGD peptides can alter and potentially enhance cell migration. nj.gov

The density of the immobilized GRGDSPC on the substrate is a critical parameter that influences the efficiency of cell attachment.

| Substrate Type | Example Substrate | Effect of GRGDSPC Functionalization | Key Findings |

|---|---|---|---|

| Synthetic | Alginate Hydrogel | Promotes mesenchymal stem cell adhesion. nih.gov | Covalent attachment of RGD-containing peptides supports cell viability and adhesion. nih.gov |

| Synthetic | Poly(L-lactic acid) (PLLA) | Enhances fibroblast adhesion. scispace.com | Surface modification with GRGD significantly improves cell adhesive properties. scispace.com |

| Biological | Collagen Gels | Modulates cell adhesion and migration. nj.gov | Grafting RGD peptides to collagen can alter the natural cell-collagen interactions. nj.gov |

Enhanced Adhesion of Specific Cell Types (e.g., Fibroblasts, Mesenchymal Stem Cells)

GRGDSPC has been shown to effectively enhance the adhesion of various cell types that express RGD-binding integrins, with notable applications in tissue engineering involving fibroblasts and mesenchymal stem cells (MSCs).

Fibroblasts: These cells are crucial for wound healing and tissue repair, and their adhesion to biomaterials is often a prerequisite for successful tissue integration. Studies have demonstrated that surfaces coated with RGD-containing peptides significantly improve fibroblast adhesion. For example, PLLA films immobilized with GRGD peptides showed the highest cell adhesive property for fibroblasts compared to unmodified or control peptide-grafted surfaces. scispace.com

Mesenchymal Stem Cells (MSCs): MSCs are multipotent stromal cells that can differentiate into a variety of cell lineages, making them a valuable resource for regenerative medicine. The adhesion of MSCs to biomaterial scaffolds is a critical first step in many tissue engineering strategies. Alginate hydrogels functionalized with a multifunctional peptide containing the RGD motif have been shown to support excellent MSC viability and adhesion. nih.gov Similarly, the adhesion of MSCs to other biomaterials can be enhanced through modification with RGD-containing peptides. nih.gov

| Cell Type | Substrate | Observed Effect of GRGDSPC | Quantitative Findings |

|---|---|---|---|

| Fibroblasts | Poly(L-lactic acid) (PLLA) film | Significantly improved adhesion. scispace.com | PLLA-g-GRGD surfaces exhibited the highest relative fibroblast adhesion compared to controls. scispace.com |

| Mesenchymal Stem Cells (MSCs) | Alginate Hydrogel | Excellent viability and adhesion. nih.gov | MSC viability on RGD-functionalized hydrogels was higher than 85% at day 1 and higher than 95% after 14 days. nih.gov |

Modulation of Cell Proliferation

This compound has been shown to influence the proliferative responses of various cell types, a critical aspect of tissue development, repair, and regeneration. This modulation is primarily mediated through its interaction with integrin receptors, which triggers downstream signaling pathways that regulate the cell cycle.

The RGD sequence within GRGDSPC is a ligand for several integrins, and its binding can either promote or inhibit cell proliferation depending on the cell type, the integrin expression profile, and the context of the presentation (soluble versus immobilized). For instance, when immobilized on a substrate, GRGDSPC can mimic the natural extracellular matrix, providing adhesion signals that are often prerequisites for cell proliferation.

Research has demonstrated that GRGDSPC-functionalized biomaterials can support the survival and proliferation of various cell types. The peptide's ability to engage with integrins leads to the formation of focal adhesions and the activation of signaling cascades that control cell attachment, spreading, and growth. lifetein.com Conversely, soluble GRGDSPC can act as a competitive inhibitor, blocking the interaction of cells with ECM proteins and potentially leading to reduced proliferation in some contexts. lifetein.com

| Cell Line | Experimental Context | Observed Effect on Proliferation | Reference |

|---|---|---|---|

| Human Umbilical Vein Endothelial Cells (HUVECs) | Immobilized on decellularized pancreatic scaffolds | Accelerated proliferation | nih.gov |

| Human Mesenchymal Stem Cells (hMSCs) | Immobilized on photocrosslinkable hydrogels | Supported proliferation | medchemexpress.com |

The proliferation of endothelial cells is a cornerstone of angiogenesis, the formation of new blood vessels. GRGDSPC has been a significant focus of research in this area. Studies have shown that GRGDSPC-conjugated scaffolds can effectively support the survival and accelerate the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs). nih.gov This effect is crucial for the re-endothelialization of vascular grafts and engineered tissues. nih.gov

The interaction between GRGDSPC and integrins on endothelial cells can trigger signaling pathways, such as the one involving extracellular signal-regulated kinase (ERK), which is known to play a role in cell proliferation. The density of the immobilized GRGDSPC peptide can also influence the proliferative response of endothelial cells. researchgate.net Interestingly, some studies suggest that while cell adhesion and spreading are sensitive to the density of GRGDSPC, the proliferation rate of endothelial cells may be maintained even at lower peptide densities, as long as sufficient cell spreading is achieved. researchgate.net

Induction of Cell Differentiation

Beyond its effects on cell proliferation, this compound can also play a significant role in directing the differentiation of stem cells into specific lineages. This is particularly relevant in the field of regenerative medicine, where guiding the fate of stem cells is a primary objective.

The differentiation of human mesenchymal stem cells (hMSCs) into osteoblasts, the bone-forming cells, is a critical process for bone regeneration. Research has shown that biomaterials functionalized with RGD-containing peptides, such as GRGDSPC, can promote the osteogenic differentiation of hMSCs. nih.gov When combined with other signaling molecules like bone morphogenetic protein 2 (BMP-2), RGD peptides can significantly enhance the differentiation of hMSCs into bone cells. nih.gov

The mechanism involves the peptide facilitating the adhesion of hMSCs to the scaffold, which in turn allows them to respond to osteogenic cues in the microenvironment. This leads to the expression of osteogenic markers and the eventual formation of mineralized tissue. nih.govnih.gov

| Biomaterial | Osteogenic Cue | Effect on hMSC Osteogenic Differentiation | Reference |

|---|---|---|---|

| PLGA microspheres | BMP-2 | Induced differentiation into bone cells | nih.gov |

| Mineralized alginate matrices | Osteogenic medium | Enhanced osteogenic differentiation compared to 2D culture | nih.gov |

Impact on Cellular Signaling and Extracellular Matrix Biology

The interaction of GRGDSPC with integrins initiates a cascade of intracellular signaling events and influences the biology of the extracellular matrix (ECM), a complex network of proteins and other molecules that provides structural and biochemical support to surrounding cells.

Matrix metalloproteinases (MMPs) are a family of enzymes responsible for the degradation and remodeling of the ECM. Their activity is crucial in various physiological processes, including development, wound healing, and tissue morphogenesis, as well as in pathological conditions. While direct studies on the effect of this compound on MMP expression are limited, the broader context of RGD-integrin signaling and ECM remodeling suggests a potential modulatory role.

Integrin-mediated cell adhesion can influence the expression and activity of MMPs. For instance, the engagement of integrins by RGD-containing ligands can trigger signaling pathways that lead to the upregulation of certain MMPs. This is particularly relevant in processes like angiogenesis and cell migration, where localized degradation of the ECM is required. Some studies have investigated MMP-responsive peptides in conjunction with RGD sequences for targeted drug delivery, indicating a close relationship between integrin signaling and MMP activity in the tumor microenvironment. mdpi.com

Further research is needed to elucidate the specific effects of this compound on the expression and activity of different MMPs in various cell types and biological contexts.

Advanced Applications in Biomaterials and Tissue Engineering

Biofunctionalization of Scaffold Materials

The efficacy of tissue engineering scaffolds is significantly enhanced by immobilizing biomolecules that can elicit specific cellular responses. GRGDSPC acetate (B1210297), containing the well-known Arginine-Glycine-Aspartic acid (RGD) cell-adhesive sequence, is a key player in this biofunctionalization process. The terminal cysteine residue in the GRGDSPC sequence provides a convenient anchor for its covalent attachment to a wide array of biomaterials. lifetein.com

Integration into Hydrogel Systems for Cell Encapsulation

Hydrogels are highly hydrated, three-dimensional polymer networks that provide a supportive environment for encapsulating cells, mimicking the native cellular milieu. The incorporation of GRGDSPC acetate into hydrogel systems is a pivotal strategy to improve cell viability and function.

One notable application involves the conjugation of GRGDSPC to acrylated dextran (B179266) to form a photocrosslinkable hydrogel. medchemexpress.com This biofunctionalized hydrogel has been shown to effectively regulate the interactions of human mesenchymal stem cells (hMSCs). The efficiency of this conjugation is rapid, with a significant percentage of the peptide binding to the dextran macromer within minutes. glpbio.com This rapid and efficient conjugation is crucial for maintaining cell viability during the encapsulation process.

The following table summarizes the conjugation efficiency of GRGDSPC with acrylated dextran over time:

| Time (minutes) | GRGDSPC Concentration (mg/g DEX) | Conjugation Efficiency (%) |

| 15 | 5 | 105.40 |

| 15 | 10 | 94.10 |

| 15 | 20 | 87.45 |

| 60 | 10 | 100 |

Data sourced from studies on GRGDSPC conjugation with acrylated dextran. glpbio.com

Surface Modification of Polymeric Substrates (e.g., Silicone, Dextran, PET)

Many synthetic polymers used in biomedical applications lack the inherent biological cues necessary for optimal cell adhesion and proliferation. Surface modification with this compound can overcome this limitation.

Silicone: Silicone elastomers are frequently used in devices for mechanobiological studies of cardiac tissue due to their flexibility and transparency. However, native silicone is hydrophobic and does not support cell culture well. Covalently binding GRGDSP peptides to silicone membranes has been shown to significantly enhance fibroblast adhesion. nih.gov These modified surfaces are also robust enough to withstand mechanical flexing, a critical requirement for cardiac tissue engineering applications.

Dextran: As mentioned previously, dextran can be modified with GRGDSPC to create bioactive hydrogels. medchemexpress.com The hydroxyl groups on dextran allow for chemical modification to incorporate the peptide, transforming it from a relatively inert polysaccharide into a material that can actively engage with cells. glpbio.com

Polyethylene (B3416737) Terephthalate (PET): PET is a common material for vascular grafts and other implants. Modifying PET surfaces with GRGDSPC has been demonstrated to improve the adhesion and proliferation of bone marrow-derived mesenchymal stem cells (BMSCs). nih.gov This surface functionalization is a promising strategy for enhancing the integration of PET-based implants with host tissue.

Engineering of Decellularized Tissue Matrices for Recellularization

Decellularized tissues and organs offer a natural scaffold with the complex architecture and composition of the native ECM. However, the decellularization process can remove essential cell-binding motifs. Covalent coupling of GRGDSPC to these matrices can restore and enhance their biological activity.

A prime example is the re-endothelialization of decellularized pancreatic scaffolds. nih.gov By conjugating GRGDSPC to the vasculature of these scaffolds, researchers have significantly improved the survival and proliferation of human umbilical vein endothelial cells (HUVECs). nih.gov This approach also leads to enhanced angiogenesis, a critical step in the generation of functional, transplantable bioengineered tissues. nih.gov

Fabrication of Micro- and Nanofibrous Scaffolds

Electrospinning is a common technique used to fabricate micro- and nanofibrous scaffolds that mimic the fibrous nature of the native ECM. nih.gov These scaffolds can be functionalized with GRGDSPC to enhance their cell-interactive properties.

In one study, poly(lactide-co-glycolide) (PLGA) nanofiber mats were co-functionalized with RGD peptides and graphene oxide via electrospinning. nih.gov This resulted in scaffolds with improved surface hydrophilicity and thermal stability. These functionalized mats were shown to effectively promote the attachment and proliferation of vascular smooth muscle cells, highlighting their potential for vascular tissue engineering. nih.gov

Incorporation into Recombinant Protein-Based Biomaterials (e.g., Spider Silk)

Recombinant DNA technology allows for the production of protein-based biomaterials, such as spider silk, with tailored properties. nih.gov Natural spider silk is known for its exceptional mechanical strength and biocompatibility. By genetically fusing cell-binding motifs like RGD to recombinant spider silk proteins, it is possible to create materials that combine these desirable physical properties with enhanced biological activity. This biofunctionalization strategy is being explored to improve cell adhesion and proliferation on spider silk-based scaffolds for a variety of tissue engineering applications. nih.gov

Tissue-Specific Regenerative Strategies

The versatility of this compound allows for its application in a wide range of tissue-specific regenerative strategies. By providing a universal cell adhesion ligand, it can be incorporated into various biomaterials designed to promote the regeneration of specific tissues.

The table below provides an overview of the application of GRGDSPC-functionalized biomaterials in different tissue engineering contexts:

| Tissue Type | Biomaterial | Cell Type | Outcome |

| Bone | PLGA porous microspheres | MG-63 cells | Improved cell adhesion and potential as a bifunctional scaffold for bone tissue engineering. nih.gov |

| Pancreas | Decellularized pancreatic scaffold | HUVECs | Enhanced re-endothelialization, cell survival, proliferation, and angiogenesis. nih.gov |

| Vascular | PLGA nanofibers | Vascular smooth muscle cells | Promoted growth of vascular smooth muscle cells. nih.gov |

| Neural | PLGL conduits | Schwann cells | Enhanced Schwann cell adherence and growth, promoting nerve regeneration. nih.gov |

Bone Regeneration: In bone tissue engineering, scaffolds that support cell adhesion and the controlled release of therapeutic proteins are highly desirable. Porous microspheres made from poly(lactide-co-glycolide acid) (PLGA) have been modified with GRGDSPC to enhance their hydrophilicity and cell affinity. This modification significantly improves the adhesion of osteoblast-like cells (MG-63), demonstrating the potential of these functionalized microspheres as scaffolds for bone repair. nih.gov

Vascular and Pancreatic Tissue Engineering: As previously discussed, GRGDSPC plays a crucial role in promoting the endothelialization of decellularized pancreatic scaffolds and functionalized nanofibrous mats for vascular applications. nih.govnih.gov These strategies aim to create functional, vascularized tissues for transplantation.

Neural Tissue Regeneration: For peripheral nerve injuries, nerve guidance conduits are a key therapeutic strategy. The modification of poly(lactic-co-glycolic-acid) (PLGL) with RGD peptides has been shown to enhance the adherence and growth of Schwann cells, which are critical for nerve repair. nih.gov The incorporation of RGD into these conduits has been found to promote nerve regeneration and functional recovery in animal models of sciatic nerve defects. nih.gov

Skin Regeneration: The development of advanced wound dressings is a major focus of skin tissue engineering. While direct studies on this compound for skin regeneration are emerging, the principle of using RGD-functionalized scaffolds to promote cell adhesion and migration is well-established in this field. frontiersin.org Biomaterials that can mimic the native ECM and support the activity of fibroblasts and keratinocytes are essential for effective wound healing.

Cardiac Tissue Regeneration and Valve Engineering

In the realm of cardiovascular tissue engineering, this compound is utilized to improve the cellularization of scaffolds for heart valve and cardiac muscle repair. One approach involves the modification of decellularized biological scaffolds, such as porcine aortic valves. These natural extracellular matrix structures are stripped of their native cells to prevent an immune response, but this process can also reduce their ability to support new cell growth.

To address this, researchers have conjugated GRGDSPC peptides onto these decellularized aortic valves. nih.gov Studies have shown that modifying polyethylene glycol (PEG)-ylated decellularized valves with GRGDSPC significantly promotes the adhesion of human aortic valve interstitial cells (HAVICs). This enhanced cell attachment is a critical step in creating a functional, living tissue-engineered heart valve. Similarly, the conjugation of GRGDSPC peptides to decellularized valve scaffolds has been found to improve the attachment of rat aortic myofibroblasts, a key cell type in valve tissue. nih.gov The improved cell adhesion is correlated with both the concentration of the peptide and the duration of cell seeding. nih.gov

Furthermore, GRGDSPC has been used in conjunction with other bioactive molecules, like vascular endothelial growth factor (VEGF), to promote the growth and spread of human umbilical vein endothelial cells (HUVECs) on these scaffolds. nih.gov This co-functionalization aims to create a more biomimetic environment that supports the complex cellular architecture of a native heart valve. Mechanical testing has also confirmed that the PEG-cross-linking process used to attach these peptides can enhance the tensile strength of the decellularized valve tissue. nih.govresearchgate.net

| Scaffold Material | Cell Type | Modification | Key Findings | Citation |

|---|---|---|---|---|

| Decellularized Porcine Aortic Valve | Human Aortic Valve Interstitial Cells (HAVICs) | PEGylation and GRGDSPC conjugation | Significantly promoted the adhesion of HAVICs, leading to the formation of a confluent monolayer of cells. | |

| Decellularized Porcine Aortic Valve | Human Umbilical Vein Endothelial Cells (HUVECs) | PEGylation with GRGDSPC and VEGF165 | Enhanced tensile strength of the scaffold and supported the growth and spread of HUVECs. | nih.gov |

| Decellularized Valve Scaffolds | Rat Aortic Myofibroblasts | Covalent bonding of RGD peptides | Improved cell attachment in a time and peptide concentration-dependent manner. | nih.gov |

Pancreatic Tissue Re-endothelialization for Bioengineered Organs

A significant challenge in engineering large, complex organs like the pancreas is establishing a functional vascular network. nih.gov Without adequate blood supply, implanted tissues will fail to survive and integrate with the host. nih.govdiabetesresearchconnection.org this compound plays a crucial role in addressing this issue by enhancing the re-endothelialization of decellularized pancreatic scaffolds.

In this approach, a donor pancreas is decellularized to create a natural scaffold that retains the intricate vascular architecture of the original organ. nih.gov This scaffold is then repopulated with endothelial cells to recreate the lining of the blood vessels. Research has demonstrated that covalently coupling GRGDSPC to the vasculature of these decellularized pancreatic scaffolds significantly improves this process. nih.govresearchgate.net

The GRGDSPC-conjugated scaffolds have been shown to support the survival and accelerate the proliferation of HUVECs. nih.gov Moreover, these modified scaffolds lead to significantly improved angiogenesis both in laboratory settings and in living organisms. nih.gov This enhanced ability to form new blood vessels is critical for the long-term success of a bioengineered pancreas, as it facilitates the necessary exchange of nutrients, waste products, and hormones like insulin. nih.govresearchgate.net

| Scaffold Material | Cell Type | Modification | Key Findings | Citation |

|---|---|---|---|---|

| Decellularized Rat Pancreatic Scaffolds | Human Umbilical Vein Endothelial Cells (HUVECs) | Covalent coupling of GRGDSPC to the vasculature | Supported survival and accelerated proliferation of HUVECs; significantly improved angiogenesis. | nih.govresearchgate.net |

Bone Tissue Repair and Mineralization Enhancement

In bone tissue engineering, the goal is to create scaffolds that not only provide structural support but also actively promote the formation of new bone tissue. The RGD sequence, a key component of GRGDSPC, is naturally found in many bone matrix proteins, including fibronectin, vitronectin, and collagen. nih.gov This makes RGD-containing peptides like GRGDSPC ideal for modifying biomaterials to enhance their osteogenic potential.

When synthetic bone graft substitutes are functionalized with GRGDSPC, they show enhanced cell attachment and osteogenic responses. lifetein.com For instance, coating a hydroxyapatite (HA) surface, a material commonly used in dental and orthopedic implants, with an RGD-containing peptide has been shown to stimulate the attachment and differentiation of osteoblasts. nih.gov This leads to an increase in DNA content and alkaline phosphatase (ALP) activity, both indicators of bone cell proliferation and function. nih.gov

Furthermore, these peptide-modified surfaces enhance the expression of bone matrix proteins and increase the formation of mineralized nodules. nih.gov Mineralization is a critical process in bone formation, as it involves the deposition of calcium phosphate crystals within the extracellular matrix to provide bone with its characteristic hardness and strength. bohrium.comnih.gov By promoting osteoblast differentiation and matrix deposition, GRGDSPC-modified materials can accelerate and enhance the natural process of bone mineralization and repair. researchgate.netresearchgate.net

| Scaffold Material | Cell Type | Modification | Key Findings | Citation |

|---|---|---|---|---|

| Hydroxyapatite (HA) Disks | Mouse Osteoblastic Cells (KUSA/A1) | Coating with an RGD-containing peptide | Stimulated cell attachment, increased DNA content and ALP activity, and enhanced mineralized nodule formation. | nih.gov |

| Poly(lactic-co-glycolic acid) (PLGA) | Not specified | Modification with GRGDSPC | Enhanced cell attachment and osteogenic responses. | lifetein.com |

Ligament Repair and Regeneration

The repair of ligaments, such as the anterior cruciate ligament (ACL), is a significant clinical challenge due to their poor healing capacity. researchgate.net Tissue engineering strategies often involve the use of scaffolds to guide tissue regeneration. Modifying these scaffolds with GRGDSPC can improve their biological performance.

For example, polyethylene terephthalate (PET), a synthetic polymer used in artificial ligaments, has been modified with GRGDSPC to enhance its bioactivity and biocompatibility. nih.gov When these modified PET scaffolds are seeded with bone marrow stromal cells (BMSCs), they provide a more suitable environment for cell attachment and proliferation. nih.gov

In a rabbit model of ACL reconstruction, implanting a complex of BMSCs and a GRGDSPC-modified PET artificial ligament promoted the healing of the tendon-bone interface. nih.gov Histological analysis showed an increase in newly synthesized elastic fibrous tissues in the injured area, indicating better healing compared to unmodified PET ligaments. nih.gov This suggests that the GRGDSPC modification enhances the integration of the artificial ligament with the native tissue, potentially leading to more robust and long-lasting repairs. nih.gov

| Scaffold Material | Cell Type | Modification | Key Findings | Citation |

|---|---|---|---|---|

| Polyethylene Terephthalate (PET) Artificial Ligament | Bone Marrow Stromal Cells (BMSCs) | Sodium hydroxide and GRGDSPC treatment | Increased bioactivity and biocompatibility; promoted healing of the tendon-bone interface in a rabbit ACL reconstruction model. | nih.gov |

Biomechanical Considerations in Modified Materials

The mechanical properties of a tissue engineering scaffold are as crucial as its biological properties. The scaffold must be strong enough to withstand the physiological loads of the target tissue while also providing the appropriate mechanical cues to guide cell behavior.

Assessment of Mechanical Stability and Cellular Response to Dynamic Flexing

Modifying biomaterials with GRGDSPC can influence their mechanical stability. For instance, in the context of tissue-engineered heart valves, the process of PEGylation used to conjugate GRGDSPC to decellularized aortic valves has been shown to significantly enhance the tensile strength of the scaffold material. nih.gov This increased mechanical stability is vital for a heart valve scaffold, which must endure constant and significant hemodynamic forces in the body.

The mechanical properties of hydrogels, another class of materials frequently modified with GRGDSPC, are also a key area of investigation. The stiffness and elasticity of a hydrogel can be carefully controlled, and these properties have a profound impact on the behavior of encapsulated cells. nih.govrsc.org While the incorporation of peptides like GRGDSPC is primarily for biological signaling, it is essential to ensure that the modification process does not compromise the desired mechanical characteristics of the hydrogel. nih.govresearchgate.net

The cellular response to dynamic flexing on GRGDSPC-modified materials is a complex interplay between mechanical and biological signals. The GRGDSPC ligand provides a physical anchor point for cells through integrin binding. When the material is subjected to mechanical strain, these anchor points transmit forces to the cell's cytoskeleton, triggering a cascade of intracellular signals. This process, known as mechanotransduction, can influence cell proliferation, differentiation, and matrix production. For a scaffold to be successful, it must provide a stable yet dynamic environment where cells can sense and respond appropriately to the mechanical stresses of their surroundings. nih.gov

Development as Ligands for Targeted Delivery Vehicles

The GRGDSPC peptide serves as a homing molecule, guiding therapeutic and diagnostic agents specifically to tissues or cells that overexpress its target integrin receptors. This active targeting strategy aims to increase the concentration of therapeutic payloads at the site of disease, thereby enhancing efficacy and reducing off-target side effects. mdpi.com

Functionalization of Nanocarriers for Cell-Specific Targeting

This compound is frequently conjugated to the surface of various nanocarriers, such as micelles, liposomes, and inorganic nanoparticles, to facilitate cell-specific targeting. mdpi.comnih.gov This surface functionalization transforms a non-specific delivery vehicle into a targeted system capable of recognizing and binding to designated cells.

One prominent example involves the use of GRGDSPC-conjugated micelles for cancer therapy. In a study utilizing poly(lactic acid)-poly(ethylene oxide) (PLA-PEO) block copolymers, the conjugation of an RGD peptide to the micelle surface significantly enhanced its binding affinity to integrin receptors. nih.gov The resulting PLA-PEO-RGD micelles demonstrated a 3.6-fold higher integrin avidity compared to the non-micellar PLA-PEO-RGD conjugates. nih.gov This enhanced avidity translated to superior tumor targeting in vivo. Following intravenous administration in tumor-bearing mice, the accumulation of radiolabeled PLA-PEO-RGD micelles in the tumor tissue was significantly higher than that of their non-targeted counterparts. nih.gov

Similarly, gold nanorods (GNRs) have been functionalized with an RGD-containing peptide to target cancer cells overexpressing the αvβ3 integrin. nih.gov Studies comparing uptake in different cell lines showed that the peptide-functionalized GNRs were taken up more efficiently by HeLa cells, which have high αvβ3 expression, compared to MDA-MB-231 cells, which have low expression. nih.govresearchgate.net This differential uptake underscores the specificity conferred by the RGD ligand.

| Parameter | Nanocarrier System | Value | Comparison Group | Value |

|---|---|---|---|---|

| Tumor Uptake (%ID/g) | 125I-labeled PLA-PEO-RGD Micelles | 2.68 ± 0.14 | 125I-labeled PLA-PEO Micelles | 0.84 ± 0.09 |

| Integrin Avidity (IC50) | PLA-PEO-RGD Micelle | 11.13 ± 1.38 nmol/L | PLA-PEO-RGD Conjugate | 40.33 ± 3.12 nmol/L |

Data sourced from a study on Arg-Gly-Asp (RGD) peptide conjugated poly(lactic acid)-poly(ethylene oxide) micelles. The tumor uptake was measured 2.5 hours post-injection. nih.gov

Facilitation of Localized Bioactive Molecule Presentation

By anchoring nanocarriers to the surface of target cells, the GRGDSPC ligand facilitates the localized presentation of encapsulated or conjugated bioactive molecules. This proximity increases the local concentration of the therapeutic agent at the desired site of action, which can lead to a more potent therapeutic effect. For instance, when paclitaxel was loaded into the PLA-PEO-RGD micelles, the targeted formulation led to a more dramatic reduction in tumor size in nude mice compared to non-targeted formulations. nih.gov The specific binding mediated by the RGD peptide ensures that the cytotoxic drug is released in close proximity to the cancer cells, maximizing its impact. This principle of localized delivery is crucial for potent drugs that could otherwise cause systemic toxicity.

Sustained Release Formulations

Beyond targeting, this compound is also incorporated into biomaterial matrices to create systems for the sustained and localized release of therapeutic agents. Hydrogels are a particularly promising platform for this application. nih.gov

Hydrogel-Based Systems for Prolonged Bioactive Agent Delivery (e.g., siRNA)

GRGDSPC can be chemically conjugated to hydrogel precursors to create a biomaterial that not only provides structural support but also actively interacts with surrounding cells. The peptide's cysteine residue contains a thiol group that can be used for conjugation to polymers like acrylated dextran. medchemexpress.com This process forms a crosslinked hydrogel network that can encapsulate therapeutic agents, such as small interfering RNA (siRNA).

The GRGDSPC moieties on the hydrogel scaffold can promote cell adhesion and localization of the delivery system, while the hydrogel matrix itself protects the encapsulated siRNA from degradation and controls its release over an extended period. nih.gov Research has demonstrated that hydrogel systems can provide localized and sustained release of siRNA/nanoparticle complexes for up to 28 days, a timeframe relevant for processes like fracture healing. nih.gov The release is often governed by the hydrolytic degradation of the hydrogel's crosslinks. nih.gov

The efficiency of conjugating the GRGDSPC peptide to the hydrogel backbone is a critical parameter. Studies have shown high conjugation efficiencies, which are dependent on factors such as reaction time and the initial concentration of the peptide. medchemexpress.com

| Initial GRGDSPC Concentration (mg/g DEX-MAES) | Conjugation Time | Conjugation Efficiency (%) |

|---|---|---|

| 5 | 15 min | 105.40 |

| 10 | 15 min | 94.10 |

| 20 | 15 min | 87.45 |

| 10 | 1 h | 100.00 |

| 20 | 3 h | 100.00 |

Data adapted from research on the conjugation of thiolated GRGDSPC to an acrylated dextran macromer. medchemexpress.com Note: Efficiency over 100% may be attributed to experimental variability in the assay used.

Gene Delivery Enhancement

The challenges of safe and efficient gene delivery have led to the exploration of non-viral vectors, which are generally considered to have a better safety profile than their viral counterparts. nih.govmdpi.com this compound plays a crucial role in enhancing the targeting capabilities of these synthetic vectors.

Design as Components of Non-Viral Gene Delivery Vectors

The RGD sequence is a key component in the design of non-viral vectors for targeted gene therapy, particularly in the context of cancer. nih.gov These vectors, which can be based on cationic polymers, lipids, or peptides, are designed to condense and protect nucleic acids (like DNA plasmids or siRNA) and deliver them to specific cells. nih.govresearchgate.net

By incorporating the GRGDSPC peptide, the vector gains the ability to specifically bind to tumor cells and angiogenic vasculature that overexpress αvβ3 integrins. nih.gov This targeting mechanism is recognized as a promising approach for cancer gene therapy. nih.gov For example, the RGD-functionalized gold nanorods previously mentioned were also shown to be capable of conjugating to antisense oligonucleotides, demonstrating their potential as carriers for gene-silencing therapies. nih.govresearchgate.net The addition of the RGD targeting ligand is intended to increase the efficiency of gene transfer to the target cell population while minimizing delivery to healthy tissues.

Strategies in Targeted Drug Delivery and Gene Therapy Systems

Peptide-Mediated Transfection Enhancement Methodologies

The Arg-Gly-Asp (RGD) peptide sequence has been extensively investigated as a targeting moiety in drug delivery and gene therapy. This section focuses specifically on the chemical compound GRGDSPC acetate (B1210297), a linear peptide containing the RGD motif, and its role in enhancing the transfection efficiency of gene delivery systems. The core principle behind this methodology lies in targeting integrin receptors, which are transmembrane proteins involved in cell adhesion and signaling that are often overexpressed on the surface of tumor cells and angiogenic endothelial cells. By incorporating the GRGDSPC peptide into a gene delivery vector, the vector can specifically bind to these integrin-expressing cells, thereby facilitating cellular uptake and enhancing the efficiency of gene transfer.

The primary mechanism by which GRGDSPC enhances transfection is through receptor-mediated endocytosis. Upon binding of the GRGDSPC-functionalized vector to integrin receptors on the cell surface, the cell membrane internalizes the receptor-vector complex into endosomes. This process is a more efficient cellular entry pathway compared to non-specific uptake mechanisms like macropinocytosis. Once inside the endosome, the gene delivery vector needs to release its genetic payload into the cytoplasm to eventually reach the nucleus for transcription. Therefore, the design of the vector must also incorporate mechanisms for endosomal escape.

Research has explored the use of GRGDSPC in various non-viral gene delivery systems. These systems aim to overcome the safety concerns associated with viral vectors while improving the efficiency of gene transfer. The GRGDSPC peptide is typically conjugated to the surface of these vectors to provide cell-targeting capabilities.

One common approach involves the use of cationic polymers, such as poly-L-lysine (PLL), which can condense negatively charged plasmid DNA into compact nanoparticles. The surface of these polyplexes can then be decorated with GRGDSPC peptides. The cationic nature of the polymer facilitates interaction with the negatively charged cell membrane, while the GRGDSPC peptide directs the complex to integrin-expressing cells, leading to enhanced cellular uptake.

Liposomes are another widely used class of non-viral vectors that can be functionalized with GRGDSPC. By incorporating lipids with a GRGDSPC-conjugated headgroup into the liposome bilayer, a targeted gene delivery vehicle can be created. These targeted liposomes can encapsulate and protect the genetic material, and upon reaching the target cells, the GRGDSPC peptide facilitates their binding and internalization.

While the GRGDSPC peptide has shown promise in targeted gene delivery, its linear structure may result in lower binding affinity compared to cyclic RGD peptides. nih.gov Studies have indicated that cyclic RGD peptides can exhibit higher stability and binding affinity to integrin receptors due to their conformationally constrained structure. nih.gov However, the ease of synthesis and conjugation of linear peptides like GRGDSPC makes them an attractive option for research and development.

| Vector Type | Cell Line | Transfection Enhancement with GRGDSPC | Key Findings |

|---|---|---|---|

| Polyethyleneimine (PEI) | Bone Marrow Stromal Cells | Decreased | GRGDSPC conjugation reduced transfection efficiency compared to unmodified PEI. ualberta.ca |

| Liposomes | Integrin-expressing cancer cells | Increased | RGD-functionalized liposomes showed enhanced cellular uptake and gene expression. |

| Gold Nanoparticles | Monkey Kidney Cells (Cos-1) | Increased | Lysine-coated gold nanoparticles functionalized with RGD showed effective gene delivery. nih.gov |

| Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles | Cystic Fibrosis Bronchiolar Epithelial Cells | Increased | Surface modification with RGD peptides improved nanoparticle uptake and transfection. csmres.co.uk |

| Vector Type | Cell Line | Uptake Enhancement with RGD Peptide | Quantitative Data |

|---|---|---|---|

| Core-crosslinked polymeric micelles | 4T1 (murine breast cancer) | Increased | Uptake was 3.2% for 0% cRGD, 7.1% for 1% cRGD, 10.4% for 3.6% cRGD, and 13.0% for 5% cRGD after 24h. nih.gov |

| Core-crosslinked polymeric micelles | Activated HUVEC | Increased | Uptake was 5.4% for 0% cRGD, 9.3% for 1% cRGD, 11% for 3.6% cRGD, and 14% for 5% cRGD. nih.gov |

| Peptide-based nanoparticles | PANC-1 (pancreatic cancer) | Increased | cRGD-modified nanoparticles resulted in 43% GFP-positive cells compared to 13.5% for non-modified nanoparticles. mdpi.com |

Methodological Frameworks and Future Research Perspectives

In Vitro Assay Development and Validation

The biological efficacy of GRGDSPC acetate (B1210297) is primarily assessed through a suite of in vitro assays designed to quantify its impact on cell behavior, particularly adhesion and proliferation, and to characterize its interaction with specific cellular receptors.

Quantitative assays are essential for determining the bioactivity of surfaces and scaffolds functionalized with GRGDSPC acetate. These assays provide measurable data on the ability of the peptide to support cell attachment and subsequent growth.

Cell adhesion is often quantified by seeding cells onto GRGDSPC-modified and control surfaces. After a defined incubation period, non-adherent cells are washed away, and the remaining attached cells are quantified. This can be achieved through direct cell counting via microscopy or by using metabolic dyes. Competitive adhesion assays can also be employed to demonstrate specificity; in these experiments, cells are pre-incubated with a soluble form of the peptide, which competes for receptor binding and consequently reduces cell attachment to the peptide-modified surface. utoronto.ca The principle is that the soluble peptide binds to the cell surface receptors, blocking them from interacting with the immobilized peptide on the substrate. utoronto.ca

Cell proliferation assays measure the increase in cell number over time, indicating whether a GRGDSPC-functionalized surface provides a suitable environment for cell growth. Common methods include DNA synthesis assays, which measure the incorporation of nucleotide analogs like BrdU or EdU into newly synthesized DNA, and metabolic assays (e.g., MTT, XTT, resazurin), which measure the metabolic activity of the cell population as an indicator of viability and number. thermofisher.comsigmaaldrich.comaatbio.com

| Assay Type | Principle | Measured Parameter | Typical Application for GRGDSPC |

|---|---|---|---|

| Direct Cell Counting | Microscopic enumeration of cells adhered to a surface after a washing step. | Number of adherent cells | Comparing the cell-attachment capability of GRGDSPC-coated vs. uncoated surfaces. |

| Competitive Adhesion Assay | Pre-incubation of cells with soluble GRGDSPC to inhibit binding to an immobilized GRGDSPC surface. utoronto.ca | Reduction in the number of adherent cells | Confirming that cell adhesion is specifically mediated by the GRGDSPC sequence. |

| MTT/XTT Assay | Metabolically active cells reduce a tetrazolium salt (MTT/XTT) to a colored formazan (B1609692) product. nih.gov | Colorimetric change proportional to the number of viable cells | Assessing cell viability and proliferation over several days on GRGDSPC-functionalized materials. |

| EdU/BrdU Incorporation Assay | A thymidine (B127349) analog (EdU or BrdU) is incorporated into newly synthesized DNA during cell proliferation and detected via fluorescence or antibodies. sigmaaldrich.com | Percentage of cells undergoing DNA replication | Precisely quantifying the rate of cell division in response to the peptide. |

Receptor binding assays are critical for quantifying the molecular interaction between this compound and its target integrin receptors. These assays determine two key parameters: affinity (the strength of the binding, often expressed as the dissociation constant, Kd) and specificity (the preferential binding to a particular receptor subtype).

Competitive binding assays are frequently used to determine the half-maximal inhibitory concentration (IC50), which is the concentration of GRGDSPC required to displace 50% of a known labeled ligand from the target receptor. mdpi.com In these assays, a constant concentration of a high-affinity radiolabeled or fluorescently labeled ligand is incubated with cells or isolated receptors in the presence of varying concentrations of the unlabeled competitor peptide (GRGDSPC). The resulting data are used to calculate the IC50 value, which is inversely related to binding affinity. By performing these assays with different integrin subtypes (e.g., αvβ3, αvβ5, α5β1), the selectivity of the peptide can be established. nih.gov Techniques such as Surface Plasmon Resonance (SPR) can also be used for real-time, label-free quantification of binding kinetics and affinity. nih.gov

| RGD Analog | Integrin Subtype | IC50 (nM) | Reference |

|---|---|---|---|

| Linear GRGDNP | αvβ3 | 12 - 89 | nih.gov |

| Linear GRGDNP | αvβ5 | 167 - 580 | nih.gov |

| Linear GRGDNP | α5β1 | 34 - 335 | nih.gov |

| Bicyclic Peptide (CT3HPQcT3RGDcT3) | αvβ3 | 31 | researchgate.net |

| Bicyclic Peptide (CT3HPQcT3RGDcT3) | αvβ5 | >10,000 | researchgate.net |

| Bicyclic Peptide (CT3HPQcT3RGDcT3) | α5β1 | >10,000 | researchgate.net |

Advanced Characterization Techniques for Functionalized Interfaces

When this compound is immobilized onto a biomaterial surface, it is crucial to confirm and quantify its presence and distribution. Advanced characterization techniques are employed to validate the success of the surface functionalization process.

Spectrophotometric methods offer a straightforward way to quantify the amount of peptide conjugated to a substrate. Because GRGDSPC contains a terminal cysteine residue with a free thiol (-SH) group, its conjugation to materials is often achieved via thiol-maleimide or thiol-acrylate reactions. medchemexpress.com Ellman's assay is a well-established spectrophotometric technique that can be used to quantify the number of free thiol groups remaining in a solution after the conjugation reaction. medchemexpress.com By comparing the initial concentration of peptide to the concentration of unreacted peptide, the amount of GRGDSPC successfully conjugated to the material can be calculated. medchemexpress.com

| Initial GRGDSPC Concentration (mg/g DEX-MAES) | Reaction Time (min) | Conjugation Efficiency (%) | Reference |

|---|---|---|---|

| 5 | 15 | 105.40 | medchemexpress.com |

| 10 | 15 | 94.10 | medchemexpress.com |

| 20 | 15 | 87.45 | medchemexpress.com |

| 10 | 60 | 100.00 | medchemexpress.com |

Immunofluorescence provides a method for the spatial visualization of conjugated peptides. This technique involves using a primary antibody that specifically binds to the GRGDSPC sequence. A secondary antibody, which is conjugated to a fluorescent dye, then binds to the primary antibody. When viewed under a fluorescence microscope, the location and relative density of the conjugated peptide on the material's surface can be visualized, confirming a successful and uniform coating.

Rational Design of this compound Analogs

While GRGDSPC is a versatile cell adhesion peptide, its linear and flexible structure can lead to binding with multiple integrin subtypes, resulting in a lack of specificity. Rational design involves the systematic modification of the peptide's structure to enhance its biological properties, such as binding affinity, stability, and, most importantly, selectivity for a single integrin subtype. researchgate.netmdpi.com This approach leverages an understanding of the structure-activity relationship to create novel analogs with tailored functions. nih.gov

Peptidomimetics are compounds that mimic the three-dimensional structure and biological activity of a peptide but have a modified, non-peptide backbone. mdpi.com This approach is a cornerstone of developing GRGDSPC analogs with modulated integrin selectivity. A primary strategy involves introducing conformational constraints into the peptide structure. Cyclization, for instance, locks the peptide into a specific shape that may fit preferentially into the binding pocket of one integrin subtype over others. nih.gov

Research has shown that the spatial arrangement of the Arg and Asp side chains is critical for integrin recognition. By creating a library of cyclic or bicyclic RGD peptides, researchers can screen for compounds with high affinity and exquisite selectivity for a specific integrin, such as αvβ3, which is often overexpressed in tumor angiogenesis. nih.govresearchgate.net These highly selective peptidomimetics are valuable not only for tissue engineering applications but also as potential ligands for targeted drug delivery and cancer imaging. nih.govd-nb.info The development of these analogs relies on a combination of chemical synthesis, computational modeling, and extensive biological screening to identify candidates with the desired selectivity profile. mdpi.com

Engineering for Tunable Bioactivity in Complex Biological Systems

The heptapeptide (B1575542) GRGDSPC, a derivative of the well-characterized Arginine-Glycine-Aspartic acid (RGD) sequence, serves as a fundamental building block in the engineering of biomaterials with tunable bioactivity. medchemexpress.com Its utility stems from its ability to mimic ligands of the native extracellular matrix (ECM), thereby influencing cell-material interactions. frontiersin.org Researchers can precisely control and modulate cellular responses such as adhesion, proliferation, and differentiation by strategically incorporating GRGDSPC into various scaffolds. nih.govnih.gov

Engineering approaches often focus on manipulating the physicochemical properties of the biomaterial scaffold to regulate the presentation of the GRGDSPC peptide. nih.gov Key parameters that can be adjusted include the peptide's concentration (ligand density), its spatial arrangement, and the mechanical properties of the substrate, such as stiffness. acs.orgfrontiersin.org For instance, by covalently coupling GRGDSPC to hydrogels, such as photocrosslinkable acrylated dextran, the interactions of human mesenchymal stem cells with the material can be systematically regulated. medchemexpress.com Similarly, modifying the surfaces of materials like titanium implants or polymeric nanofibers with RGD peptides has been shown to enhance the attachment and differentiation of osteoblasts and improve re-endothelialization of decellularized scaffolds. nih.govnih.gov